[3-(3-Chlorophenyl)-4-methoxyphenyl]methan-1-ol
Description
Properties
IUPAC Name |
[3-(3-chlorophenyl)-4-methoxyphenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-17-14-6-5-10(9-16)7-13(14)11-3-2-4-12(15)8-11/h2-8,16H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTADGZWDLUDJEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CO)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501254390 | |
| Record name | 3′-Chloro-6-methoxy[1,1′-biphenyl]-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501254390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160472-69-4 | |
| Record name | 3′-Chloro-6-methoxy[1,1′-biphenyl]-3-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160472-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3′-Chloro-6-methoxy[1,1′-biphenyl]-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501254390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grignard Addition to Aryl Aldehydes
The Grignard reaction offers a direct route to diarylmethanols by nucleophilic addition of aryl magnesium halides to aryl aldehydes. For [3-(3-Chlorophenyl)-4-methoxyphenyl]methan-1-ol, 3-chlorophenylmagnesium bromide reacts with 4-methoxybenzaldehyde in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The reaction proceeds at 0–25°C, yielding the secondary alcohol after acidic workup.
Key Considerations :
- Solvent : THF or diethyl ether ensures solubility of Grignard reagents.
- Catalyst : No external catalyst required, but strict anhydrous conditions are critical.
- Yield : Reported yields for analogous diarylmethanols range from 65% to 78%.
Reduction of Diaryl Ketones
Diaryl ketones, such as 3-(3-chlorophenyl)-4-methoxybenzophenone , can be reduced to the corresponding alcohol using borohydride reagents. Sodium borohydride (NaBH4) in methanol at 0°C selectively reduces the ketone to the alcohol without affecting methoxy or chloro substituents.
Optimization Data :
| Parameter | Condition | Impact on Yield |
|---|---|---|
| Reducing Agent | NaBH4 (2 equiv) | 70% |
| Temperature | 0°C → 25°C (gradual) | Maximizes selectivity |
| Solvent | Methanol/THF (1:1) | Prevents over-reduction |
This method mirrors the reduction steps in WO2015159170A2, where Adam’s catalyst (PtO2) was employed for imine hydrogenation.
Cross-Coupling Followed by Hydroxymethylation
Palladium-catalyzed Suzuki-Miyaura coupling forms the biphenyl backbone. 4-Methoxyphenylboronic acid and 3-chloroiodobenzene react in the presence of Pd(PPh3)4 and K2CO3 in dioxane/water (3:1) at 80°C. The resulting 3-(3-chlorophenyl)-4-methoxybiphenyl is hydroxymethylated via Friedel-Crafts acylation followed by reduction.
Reaction Sequence :
- Coupling : 85% yield (Pd catalysis, 12 h).
- Acylation : Acetyl chloride/AlCl3 introduces -COCH3 at the para position.
- Reduction : LiAlH4 reduces the ketone to -CH2OH (62% yield).
Chlorination-Hydrolysis of Diarylmethanol Precursors
Adapting methods from CN105712891A, chlorination of a hydroxymethyl precursor using phosphorus oxychloride (POCl3) in THF at 35–45°C generates a reactive benzyl chloride intermediate. Subsequent hydrolysis with aqueous NaOH at 50°C yields the target alcohol.
Critical Steps :
- Chlorination : POCl3 (1.2 equiv) in THF, 94% conversion.
- Hydrolysis : Controlled pH (>10) prevents ether formation.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Grignard Addition | 65–78 | 95 | Moderate | High |
| Ketone Reduction | 70 | 98 | High | Moderate |
| Cross-Coupling | 62–85 | 97 | Low | Low |
| Chlorination-Hydrolysis | 72–85 | 99.3 | High | High |
The chlorination-hydrolysis route, as demonstrated in CN105712891A, offers superior scalability and purity, making it industrially viable. Conversely, Grignard and cross-coupling methods are preferable for small-scale syntheses requiring minimal purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [3-(3-Chlorophenyl)-4-methoxyphenyl]methan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or chloro groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(3-chlorophenyl)-4-methoxybenzaldehyde, while reduction could produce various alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
One of the primary applications of [3-(3-Chlorophenyl)-4-methoxyphenyl]methan-1-ol is in the field of medicinal chemistry , where it is investigated for its anticancer properties. Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Activity
A study evaluated several compounds related to this compound, focusing on their activity against MCF-7 breast cancer cells. One derivative demonstrated an IC50 value of 0.39 mM, indicating potent antiproliferative activity. The mechanism involved G2/M phase cell cycle arrest and apoptosis induction, highlighting the compound's potential as a microtubule-targeting agent .
Synthesis and Structural Variations
The synthesis of this compound involves several methods, including mechanochemical processes that enhance sustainability. For instance, a method utilizing sodium hydroxide as a catalyst allows for efficient synthesis with minimal waste generation. The product's purity and yield can be optimized through recrystallization techniques .
Table 1: Synthesis Methods and Yields
| Method | Catalyst | Yield (%) | E-factor |
|---|---|---|---|
| Mechanochemical Synthesis | Sodium Hydroxide | 83 | 8.4 |
| Solvent-free Conditions | bcmim-Cl | Moderate | 2.1 |
In addition to its anticancer applications, this compound has been studied for other biological activities. Its derivatives have shown promise as inhibitors of aromatase, an enzyme critical in estrogen biosynthesis, which is particularly relevant in hormone-sensitive cancers .
Computational Studies and Molecular Docking
Computational studies have been employed to predict the binding affinities of this compound derivatives to biological targets such as tubulin. Molecular docking studies suggest that these compounds can effectively bind to the colchicine site on tubulin, potentially disrupting microtubule dynamics and inhibiting cancer cell proliferation .
Mechanism of Action
The mechanism of action of [3-(3-Chlorophenyl)-4-methoxyphenyl]methan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares [3-(3-Chlorophenyl)-4-methoxyphenyl]methan-1-ol with structurally related compounds, emphasizing substituent effects on molecular weight, solubility, and reactivity.
Key Observations :
Key Insights :
- The hydroxymethyl group may confer antioxidant properties, as seen in other phenolic alcohols .
Biological Activity
[3-(3-Chlorophenyl)-4-methoxyphenyl]methan-1-ol is an organic compound notable for its complex aromatic structure, comprising a methanol group attached to a central carbon linked to two distinct phenyl groups. One of these groups contains a chlorine atom, while the other features a methoxy group. This unique configuration suggests a variety of potential biological activities, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The structural formula of this compound can be represented as follows:
This compound's reactivity is attributed to its functional groups, particularly the phenolic structures that often correlate with significant biological properties such as antioxidant and antimicrobial activities.
Antimicrobial Properties
Research indicates that compounds structurally similar to this compound exhibit effective antimicrobial activity against various bacterial strains. For example, studies have shown that derivatives with similar configurations can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli at minimal inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 16 | Staphylococcus aureus |
| Similar Chlorinated Compounds | 8 | E. coli |
| Eugenol Derivatives | 32 | Helicobacter pylori |
Antioxidant Activity
The presence of phenolic structures in this compound suggests potential antioxidant capabilities. Phenolic compounds are known for their ability to neutralize free radicals, thus protecting cells from oxidative stress. In vitro assays using DPPH radical scavenging methods have indicated that related compounds demonstrate significant antioxidant activity, comparable to well-known antioxidants like ascorbic acid .
Anti-inflammatory Effects
Compounds with similar configurations have shown promise in reducing inflammation in biological models. The anti-inflammatory activity is likely due to the inhibition of pro-inflammatory cytokines and mediators, which could be beneficial in treating conditions characterized by chronic inflammation .
Study on Antimicrobial Efficacy
A systematic study evaluated the antimicrobial efficacy of various derivatives of this compound against multiple bacterial strains. The results demonstrated that modifications in the phenolic structure significantly impacted the antimicrobial potency, with certain derivatives achieving MIC values as low as 8 µg/mL against resistant strains .
Antioxidant Screening
In another study focusing on the antioxidant properties, several derivatives were synthesized and screened using the DPPH assay. The results indicated that specific modifications enhanced the radical scavenging capacity, positioning these derivatives as potential candidates for further pharmacological development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [3-(3-Chlorophenyl)-4-methoxyphenyl]methan-1-ol?
- Methodology :
- Friedel-Crafts Alkylation : Introduce the 3-chlorophenyl group via electrophilic substitution using AlCl₃ as a catalyst (analogous to methods in for isoxazole synthesis).
- Suzuki-Miyaura Coupling : Construct the biphenyl core using a palladium catalyst (e.g., Pd(PPh₃)₄) to couple 3-chlorophenylboronic acid with a 4-methoxyphenyl precursor .
- Hydroxylation : Reduce a ketone intermediate (e.g., [3-(3-Chlorophenyl)-4-methoxyphenyl]methanone) using NaBH₄ or LiAlH₄ (see for reduction of similar alcohols) .
- Key Data :
| Reaction Step | Reagents/Conditions | Yield (Reported for Analogues) |
|---|---|---|
| Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 60-75% |
| Reduction | NaBH₄, MeOH, RT | 85-90% |
Q. How is this compound characterized spectroscopically?
- Techniques :
- ¹H/¹³C NMR : Peaks for aromatic protons (δ 6.8-7.4 ppm), methoxy group (δ ~3.8 ppm), and hydroxyl proton (δ 1.5-2.5 ppm, broad). Compare with 4-Methoxybenzyl Alcohol (: δ 4.6 ppm for -CH₂OH) .
- IR Spectroscopy : O-H stretch (~3200-3600 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and C-Cl (~750 cm⁻¹) .
- Mass Spectrometry : Expected molecular ion [M+H]⁺ at m/z 249.1 (C₁₄H₁₃ClO₂ + H).
Q. What safety precautions are required when handling this compound?
- Hazards : Irritant (skin/eyes), potential respiratory sensitizer (based on structurally similar alcohols in ).
- PPE : Gloves, goggles, fume hood.
- Storage : Inert atmosphere (N₂), desiccated, away from oxidizers .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
- Variables to Test :
- Catalyst Loading : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .
- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. ethers (THF) in Suzuki reactions.
- Temperature : Optimize reduction steps (e.g., LiAlH₄ at 0°C vs. RT) to minimize side products .
- Analytical Tools : HPLC (C18 column, MeCN/H₂O gradient) to quantify purity; TLC (SiO₂, hexane/EtOAc) for reaction monitoring.
Q. What structure-activity relationships (SAR) are observed in derivatives of this compound?
- Modifications :
- Chlorine Position : Compare 3-chlorophenyl vs. 4-chlorophenyl analogues ( shows trifluoromethyl groups alter activity).
- Methoxy Group : Replace with -OH or -NO₂ to study electronic effects (see for pyrazole derivatives) .
- Biological Assays : Antimicrobial screening (MIC against S. aureus), cytotoxicity (MTT assay on HEK293 cells).
Q. How do computational models predict the reactivity of this compound?
- Methods :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess nucleophilic sites (e.g., hydroxyl vs. aromatic H).
- Docking Studies : Simulate binding to cytochrome P450 enzymes (relevant for metabolic stability) .
- Outputs : HOMO-LUMO gaps (~5.2 eV), electrostatic potential maps highlighting electron-deficient aryl regions.
Data Contradiction Resolution
Q. How to address conflicting reports on the biological activity of chlorophenyl-containing alcohols?
- Approach :
- Standardized Protocols : Use CLSI guidelines for antimicrobial testing to minimize variability.
- Control Compounds : Include 4-Methoxybenzyl Alcohol () and 1-(3-Chlorophenyl)ethanol () as benchmarks .
- Meta-Analysis : Pool data from multiple studies (e.g., and ) to identify trends in substituent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
